molecular formula C23H22FN3O4 B2872190 N-(3-fluoro-4-methylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide CAS No. 872857-55-1

N-(3-fluoro-4-methylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2872190
CAS No.: 872857-55-1
M. Wt: 423.444
InChI Key: VXXOKIZQXOHUSS-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a useful research compound. Its molecular formula is C23H22FN3O4 and its molecular weight is 423.444. The purity is usually 95%.
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Scientific Research Applications

Neurokinin-1 Receptor Antagonism

The compound has been investigated for its potential as a neurokinin-1 (NK1) receptor antagonist, suitable for both intravenous and oral administration. This research area is significant due to the NK1 receptor's role in mediating emesis (vomiting) and its implications in depression. A specific study elaborated on a water-soluble antagonist that showed high efficacy in pre-clinical tests relevant to clinical efficacy in emesis and depression, indicating the potential therapeutic application of such compounds in treating related conditions (Harrison et al., 2001).

Antimicrobial and Antifungal Activities

Another focus has been on the antimicrobial and antifungal properties of derivatives related to N-(3-fluoro-4-methylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide. These studies have identified compounds with significant activity against bacteria and fungi, contributing to the development of new antibacterial and antifungal agents. For instance, derivatives have shown promising activity against Candida species and a broad range of other fungi species, indicating their potential as broad-spectrum antifungal agents (Bardiot et al., 2015).

Antituberculosis Activity

Research into the compound's derivatives has also revealed potential antituberculosis activity, with certain modifications displaying remarkable activity against Mycobacterium tuberculosis. This opens up new avenues for the development of antituberculosis drugs, addressing the need for new treatments due to the emergence of drug-resistant strains of the bacteria (Mamatha S.V et al., 2019).

Anticancer Potential

Further explorations have involved assessing the anticancer potential of the compound and its derivatives. Synthesizing novel derivatives and evaluating their antitumor activities against various cancer cell lines offer insights into their mechanism of action and therapeutic efficacy. Such research is critical for identifying new anticancer agents and understanding their interactions with cancer cells, contributing to the ongoing effort to develop more effective cancer treatments (Yilin Fang et al., 2016).

Mechanism of Action

Target of Action

The primary target of this compound is the mitogen-activated protein kinase 14 . This kinase plays a crucial role in cellular processes such as proliferation, differentiation, and stress response.

Mode of Action

The compound interacts with its target by binding to the active site of the kinase, thereby inhibiting its activity . This interaction leads to changes in the cellular processes controlled by the kinase, potentially altering cell behavior.

Biochemical Pathways

The inhibition of mitogen-activated protein kinase 14 affects various biochemical pathways. These include the MAPK signaling pathway, which is involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis .

Result of Action

The molecular and cellular effects of the compound’s action depend on the specific cellular context. By inhibiting the activity of mitogen-activated protein kinase 14, the compound could potentially alter cell growth and differentiation, induce apoptosis, or modulate the cellular response to stress .

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3O4/c1-15-6-7-16(12-19(15)24)25-23(30)22(29)18-13-27(20-5-3-2-4-17(18)20)14-21(28)26-8-10-31-11-9-26/h2-7,12-13H,8-11,14H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXXOKIZQXOHUSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.